
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 2- ( (4- (2 H -benzo [ d ] [1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a new series of 2- ( (4- (2 H -benzo [ d ] [1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesized compounds, including triazole derivatives, have been evaluated for their antimicrobial activities against various microorganisms. Some compounds showed significant inhibition of bacterial growth, indicating potential applications in addressing bacterial infections (Nagaraj, Srinivas, & Rao, 2018). Similarly, novel pyrazole and isoxazole derivatives have been synthesized and screened for antibacterial and antifungal activities, with promising results (Sanjeeva, Narendra, & Venkata, 2022).
Anti-cancer Properties
- Certain compounds, like thiophene containing 1,3-diarylpyrazole derivatives, have demonstrated anticancer activity, showing inhibitory effects on various human cancer cells, with promising potential for further drug development (Inceler, Yılmaz, & Baytas, 2013).
Structural and Theoretical Studies
- Compounds have been characterized using spectroscopic techniques, and their structures confirmed through X-ray diffraction studies, highlighting the importance of molecular stability and intermolecular interactions in understanding the properties and potential applications of these compounds (Karthik et al., 2021). Detailed study of tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, enhancing understanding of their molecular interactions and stability (Karayel, 2021).
Anticonvulsant Agents
- Novel derivatives have been synthesized and evaluated for their anticonvulsant activities, with some showing promising results in the maximal electroshock (MES) test, suggesting potential applications in treating convulsions or epileptic conditions (Malik & Khan, 2014).
Mecanismo De Acción
The mechanism of action of similar compounds has been investigated . For instance, the compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-15(12-10-13(22-18-12)14-2-1-9-23-14)19-7-3-11(4-8-19)20-16-5-6-17-20/h1-2,5-6,9-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVAUHAXUUDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

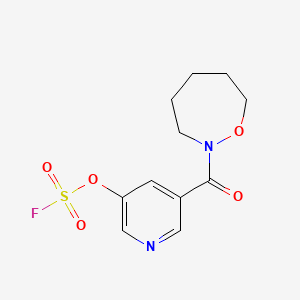
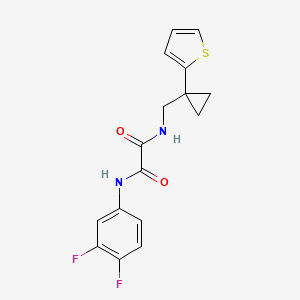
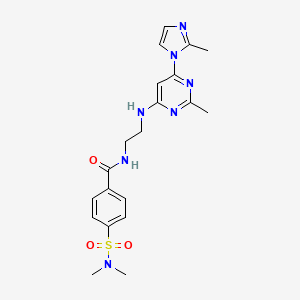
![4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone](/img/structure/B2823255.png)
![1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823256.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2823259.png)
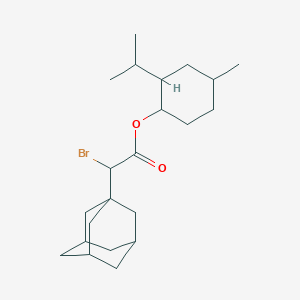
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2823262.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2823264.png)
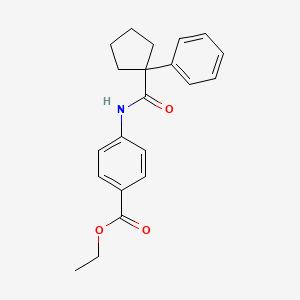
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)
![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)
![Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2823273.png)